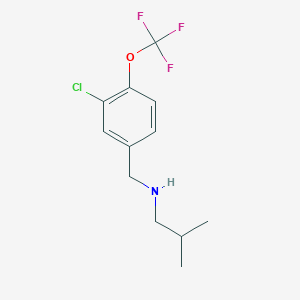
(3-Chloro-4-trifluoromethoxy-benzyl)-isobutyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-4-trifluoromethoxy-benzyl)-isobutyl-amine is an organic compound characterized by the presence of a benzyl group substituted with chlorine and trifluoromethoxy groups, and an isobutylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-trifluoromethoxy-benzyl)-isobutyl-amine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-trifluoromethoxy-benzaldehyde.
Reductive Amination: The benzaldehyde undergoes reductive amination with isobutylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
(3-Chloro-4-trifluoromethoxy-benzyl)-isobutyl-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
科学的研究の応用
(3-Chloro-4-trifluoromethoxy-benzyl)-isobutyl-amine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new therapeutic agents, particularly for its potential activity against certain biological targets.
Chemical Biology: Used as a probe to study biochemical pathways and interactions due to its unique structural features.
Industrial Chemistry: Employed as an intermediate in the synthesis of more complex organic compounds, including agrochemicals and specialty chemicals.
作用機序
The mechanism by which (3-Chloro-4-trifluoromethoxy-benzyl)-isobutyl-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
類似化合物との比較
Similar Compounds
(3-Chloro-4-methoxy-benzyl)-isobutyl-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(3-Chloro-4-trifluoromethyl-benzyl)-isobutyl-amine: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
(3-Chloro-4-trifluoromethoxy-benzyl)-isobutyl-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications where these properties are advantageous.
特性
IUPAC Name |
N-[[3-chloro-4-(trifluoromethoxy)phenyl]methyl]-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClF3NO/c1-8(2)6-17-7-9-3-4-11(10(13)5-9)18-12(14,15)16/h3-5,8,17H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKBAOKOSHILGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














